Lu AF21934, chemically known as (1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide, is a selective and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) [, ]. It is a synthetic compound primarily used in scientific research to investigate the role of mGlu4 in various neurological and psychiatric conditions [, ].
Mechanism of Action
Lu AF21934 acts as a positive allosteric modulator of mGlu4 receptors [, ]. This means it binds to a site on the receptor distinct from the glutamate binding site, enhancing the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain [, ]. By enhancing mGlu4 activity, Lu AF21934 is believed to modulate glutamatergic transmission in various brain regions, leading to its observed effects in different preclinical models [, , ].
Applications
Parkinson's Disease: Studies investigated the efficacy of Lu AF21934 in managing Parkinson's disease symptoms and L-DOPA-induced dyskinesia (LID). While one study reported a synergistic effect of Lu AF21934 with sub-threshold doses of L-DOPA in alleviating akinesia and reducing LID incidence in rats [], another study found Lu AF21934 ineffective in reversing established LID in both rat and marmoset models [].
Schizophrenia: Research suggests that Lu AF21934 exhibits antipsychotic-like effects in rodent models of schizophrenia, potentially by influencing 5-HT1A receptor signaling [, , ].
Anxiety: Studies indicate that Lu AF21934 demonstrates anxiolytic-like activity in rodent models, suggesting a potential role in managing anxiety disorders [].
Related Compounds
ADX88178
Compound Description: ADX88178 (5-Methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). [] It has been investigated as a potential therapeutic agent for L-DOPA-induced dyskinesia in Parkinson's disease. []
Relevance: Like Lu AF21934, ADX88178 is a mGlu4 PAM. [] Both compounds were tested in preclinical models of L-DOPA-induced dyskinesia, but neither showed significant efficacy in reducing dyskinesia symptoms. [] This suggests that despite their shared mechanism of action as mGlu4 PAMs, they might not be effective in treating this specific condition.
Relevance: The research on Lu AF21934 is directly related to L-DOPA because it focuses on exploring alternative or adjunctive therapies to manage LID. [] While L-DOPA addresses the dopamine deficiency in Parkinson's disease, Lu AF21934 targets the glutamatergic system, specifically mGlu4 receptors, to mitigate the dyskinesia induced by L-DOPA. []
Amantadine
Compound Description: Amantadine is an antiviral drug that also possesses antidyskinetic properties. [] It is commonly used to manage LID in Parkinson's disease. [] While its exact mechanism of action in LID remains unclear, it is thought to involve modulation of dopaminergic and glutamatergic neurotransmission. []
Relevance: Amantadine serves as a positive control in studies investigating the antidyskinetic potential of Lu AF21934. [] Unlike Lu AF21934 and ADX88178, amantadine consistently demonstrates significant efficacy in reducing LID symptoms in both rat and primate models. [] This highlights the limitations of mGlu4 PAMs as potential antidyskinetic agents compared to the established effectiveness of amantadine.
Foliglurax
Compound Description: Foliglurax is another mGlu4 PAM that has been investigated in clinical trials for the treatment of Parkinson's disease and LID. []
Relevance: Similar to Lu AF21934, foliglurax ultimately failed to demonstrate efficacy in Phase II clinical trials for LID. [] This parallel failure of two different mGlu4 PAMs in clinical trials, coupled with the lack of efficacy observed for Lu AF21934 and ADX88178 in preclinical models, raises significant doubts about the therapeutic potential of targeting mGlu4 for LID. [] This suggests that despite promising preclinical data for some mGlu4 PAMs, the mGlu4 pathway might not be a suitable target for managing LID in humans.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
The porcine antidiuretic hormone (VASOPRESSINS). It is a cyclic nonapeptide that differs from ARG-VASOPRESSIN by one amino acid, containing a LYSINE at residue 8 instead of an ARGININE. Lys-vasopressin is used to treat DIABETES INSIPIDUS or to improve vasomotor tone and BLOOD PRESSURE.
LYRM03 is an aminopeptidase inhibitor. LYRM03 is also an ubenimex derivative. LYRM03 attenuates LPS-induced acute lung injury in mice by suppressing the TLR4 signaling pathway. LYRM03 effectively attenuates LPS-induced ALI by inhibiting the expression of pro-inflammatory mediators and Myd88-dependent TLR4 signaling pathways in alveolar macrophages. LYRM03 may serve as a potential treatment for sepsis-mediated lung injuries.
LYS228 is a potent antibiotics with Activity against Carbapenem-Resistant Enterobacteriaceae (MIC90 = 2 uM/mL). LYS228 is potent in the presence of all classes of beta-lactamases and shows potent activity against carbapenem-resistant isolates of Enterobacteriaceae (CRE).
Lys05 is an inhibitor of autophagy. It induces p62 accumulation and increases the ratio of LC3-II to LC3-I in C8161 melanoma cells in a concentration-dependent manner. Lys05 (76 mg/kg) increases the number of autophagic vesicles per cell in tumors in a C8161 mouse xenograft model and reduces tumor volume and growth in a 1205Lu melanoma mouse xenograft model. It also reduces tumor growth rate, volume, and weight in an HT-29 colon cancer mouse xenograft model when administered at doses greater than or equal to 10 mg/kg but increases bowel thickness and obstruction when administered at 80 mg/kg. Lys05, or Lys01 trihydrochloride, is a potent, water soluble lysosomal autophagy inhibitor. Lys05 is a previously undescribed dimeric chloroquine which more potently accumulates in the lysosome and blocks autophagy compared with HCQ. Lys05 produced more potent antitumor activity as a single agent both in vitro and in vivo in multiple human cancer cell lines and xenograft models compared with HCQ. Lys05 is therefore a new lysosomal autophagy inhibitor that has potential to be developed further into a drug for cancer and other medical applications.